Termitomycamide B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Neuroprotection

Termitomycamide B, a fatty acid amide isolated from the mushroom Termitomyces titanicus, has demonstrated neuroprotective properties. Specifically, it effectively inhibits endoplasmic reticulum (ER) stress-dependent cell death . ER stress is associated with several neuronal diseases, including Parkinson’s, Alzheimer’s, and prion diseases. By shielding against ER stress-induced cell death, Termitomycamide B holds promise as a potential therapeutic agent for neurodegenerative conditions.

Anti-Inflammatory and Analgesic Effects

Termitomyces albuminosus, another mushroom species, is used in traditional Chinese medicine to treat hemorrhoids, which cause inflammation and pain during bowel movements. Interestingly, the dry matter of the culture broth of T. albuminosus exhibits analgesic and anti-inflammatory properties . While this finding pertains to a related mushroom, it highlights the potential of Termitomycamide B or similar compounds for managing inflammatory conditions.

Antifungal Activity

While not directly related to ER stress, Termitomycamide B’s origin from a mushroom suggests potential antifungal properties. Investigating its effects on fungal growth and viability could reveal new avenues for combating fungal infections.

Mechanism of Action

Target of Action

Termitomycamide B primarily targets the endoplasmic reticulum (ER) . The ER is an organelle in cells that plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium homeostasis .

Mode of Action

Termitomycamide B interacts with the ER to inhibit ER stress-dependent cell death . ER stress occurs when there is an accumulation of misfolded proteins in the ER, disrupting its function . By inhibiting this stress, Termitomycamide B helps to maintain the normal function of the ER .

Biochemical Pathways

The primary biochemical pathway affected by Termitomycamide B is the unfolded protein response (UPR) pathway . This pathway is activated in response to ER stress. When the UPR pathway is activated, it attempts to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .

Pharmacokinetics

Like other fatty acid amides, it is likely to have good bioavailability due to its lipophilic nature

Result of Action

The primary result of Termitomycamide B’s action is the protection against ER stress-dependent cell death . This has significant implications for neurodegenerative diseases, where ER stress and the resulting cell death are often key components of the disease process .

Action Environment

The action of Termitomycamide B is likely influenced by various environmental factors For instance, the pH, temperature, and presence of other interacting molecules in the cellular environment could potentially affect its efficacy and stability.

Safety and Hazards

properties

IUPAC Name |

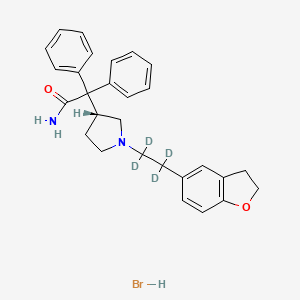

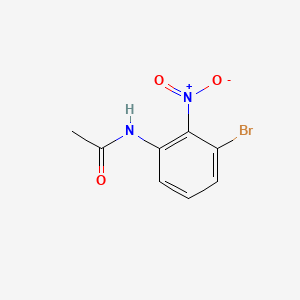

(9Z,12Z)-N-[2-(1H-indol-2-yl)-2-oxoethyl]octadeca-9,12-dienamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(32)29-23-27(31)26-22-24-19-17-18-20-25(24)30-26/h6-7,9-10,17-20,22,30H,2-5,8,11-16,21,23H2,1H3,(H,29,32)/b7-6-,10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZGHQVBEWMXHZ-HZJYTTRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)